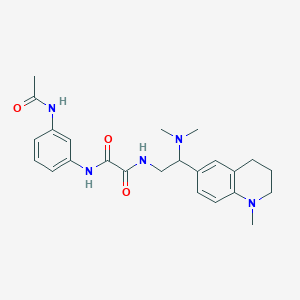

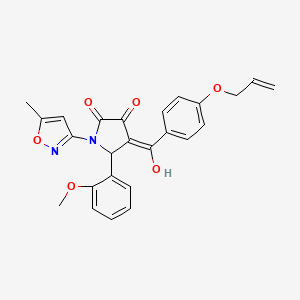

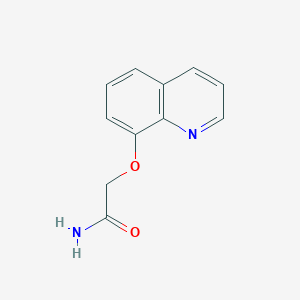

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like m-nitro acetophenone, which is then subjected to a series of reactions including reduction, acetylation, and ethylation to yield intermediates with high purity and yields suitable for scale-up production . Similarly, the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure was achieved using a one-pot three-component method, which suggests that the compound of interest could potentially be synthesized using a similar strategy .

Molecular Structure Analysis

The molecular structure of the compound likely includes a 2-oxoquinoline moiety, as seen in the α-aminophosphonate derivatives, which have shown promising biological activities . The presence of a dimethylamino group is also noted in related compounds, which may contribute to the compound's solubility and potential interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reduction, acetylation, and ethylation, which are common in the preparation of amide derivatives . The introduction of a gem-dimethyl group in related compounds has been shown to improve plasmatic stability, which could be a consideration in the design of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not discussed in the provided papers, related compounds exhibit properties that are conducive to biological activity, such as improved plasmatic stability and high purity . The antifungal and anticancer activities of similar compounds suggest that the compound of interest may also possess these properties, depending on its precise structure and substituents .

Relevant Case Studies

Case studies involving related compounds demonstrate their potential as antifungal and anticancer agents. For instance, certain acetamide derivatives have shown broad-spectrum antifungal activity against Candida and Aspergillus species, with in vivo efficacy demonstrated in a murine model . Similarly, α-aminophosphonate derivatives with a 2-oxoquinoline structure have exhibited antitumor activities against various cancer cell lines, with some compounds showing more potent inhibitory activities than the positive control, 5-fluorouracil .

Aplicaciones Científicas De Investigación

Orexin Receptor Antagonism and Sleep Modulation

- Sleep-Wake Regulation : Research has shown that compounds targeting the orexin receptors in the lateral hypothalamic area play a significant role in the maintenance of wakefulness and sleep. Specifically, antagonists of the orexin-2 receptor (OX2R) can initiate and prolong sleep by deactivating the histaminergic system, with potential implications for treating sleep disorders (Dugovic et al., 2009).

Synthetic Methodologies and Chemical Synthesis

- Novel Synthetic Routes : Studies have described new synthetic methods for the production of complex chemical structures, such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, which are critical in the development of pharmacologically active compounds. These synthetic advancements contribute to the broader field of medicinal chemistry and drug development (Ma Wenpeng et al., 2014).

Antifungal and Antimalarial Activities

- Broad-Spectrum Antifungal Agents : Certain derivatives have shown promising antifungal activity against Candida and Aspergillus species. These findings highlight the potential of structurally similar compounds in developing new antifungal therapies (Bardiot et al., 2015).

- Antimalarial Activity : The chemical synthesis and quantitative structure-activity relationships (QSAR) of compounds have been explored for their efficacy against Plasmodium species, suggesting a pathway for developing novel antimalarial drugs (Werbel et al., 1986).

Anticancer Potential

- Anticancer Agents : Research into compounds with the 2-oxoquinoline structure has revealed moderate to high levels of antitumor activity against various cancer cell lines. These studies open avenues for the development of new anticancer agents (Yilin Fang et al., 2016).

Propiedades

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-16(30)26-19-8-5-9-20(14-19)27-24(32)23(31)25-15-22(28(2)3)18-10-11-21-17(13-18)7-6-12-29(21)4/h5,8-11,13-14,22H,6-7,12,15H2,1-4H3,(H,25,31)(H,26,30)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSZXQZEDYBJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)

![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)